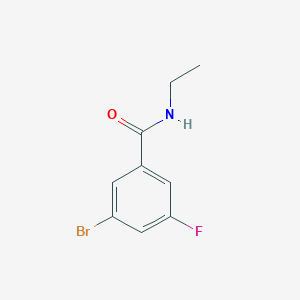

3-bromo-N-ethyl-5-fluorobenzamide

Description

3-Bromo-N-ethyl-5-fluorobenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a fluorine atom at the 5-position, and an ethyl group attached to the amide nitrogen. Benzamides are widely studied for their biological activities, with substituents like halogens (Br, F) influencing electronic properties, lipophilicity, and binding interactions with biological targets. The ethyl group may enhance solubility in organic solvents compared to bulkier substituents, though this remains speculative without experimental data .

Properties

IUPAC Name |

3-bromo-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTPCEZSTJYDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-ethyl-5-fluorobenzamide typically involves the following steps:

Bromination: The starting material, N-ethylbenzamide, undergoes bromination to introduce the bromo group at the 3-position.

Fluorination: The brominated compound is then subjected to fluorination to introduce the fluoro group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-ethyl-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The bromo and fluoro groups can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

3-Bromo-N-ethyl-5-fluorobenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

Industry: The compound is used in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-ethyl-5-fluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-N-ethyl-5-fluorobenzamide with two related benzamide derivatives from the evidence, highlighting structural and synthetic differences:

Key Observations:

Substituent Position Effects: Bromine and fluorine positions influence electronic distribution. For example, the target compound’s 3-Br/5-F arrangement may create distinct dipole moments compared to the 5-Br/2-F configuration in ’s compound.

Amide Group Variations :

- The ethyl group in the target compound likely offers greater conformational flexibility compared to the cyclopropyl group in ’s analog, which imposes rigidity and may reduce metabolic degradation .

- ’s 2-chloro-6-fluorophenyl substituent introduces aromatic halogen bonding motifs, which could enhance target affinity in drug design .

The absence of methyl or trifluoropropoxy groups in the target simplifies synthesis but may limit functional diversity compared to and compounds.

Biological Activity

3-Bromo-N-ethyl-5-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom on the benzamide framework, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-N-ethyl-5-fluorobenzamide is . The unique arrangement of substituents influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 232.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-bromo-N-ethyl-5-fluorobenzamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It may interact with receptors that modulate various physiological responses, including anti-inflammatory and anticancer effects.

Biological Activity Studies

Recent studies have examined the biological activity of 3-bromo-N-ethyl-5-fluorobenzamide through various assays.

Anticancer Activity

In vitro studies have demonstrated that 3-bromo-N-ethyl-5-fluorobenzamide exhibits cytotoxic effects against several cancer cell lines. The compound's effectiveness was evaluated using the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound has promising anticancer properties, particularly against breast and lung cancer cell lines.

Antibacterial Activity

The antibacterial efficacy of 3-bromo-N-ethyl-5-fluorobenzamide has also been assessed against various bacterial strains using the disk diffusion method.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (G+) | 14 |

| Escherichia coli (G-) | 12 |

| Bacillus subtilis (G+) | 16 |

The compound exhibited significant antibacterial activity, especially against Gram-positive bacteria.

Case Studies

- Study on Anticancer Activity : A research team investigated the effects of 3-bromo-N-ethyl-5-fluorobenzamide on MCF-7 cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer.

- Toxicity Assessment : In a toxicity study conducted on mice, doses of up to 50 mg/kg were administered without significant adverse effects observed, indicating a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.